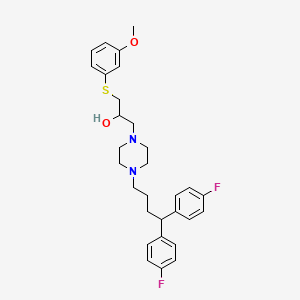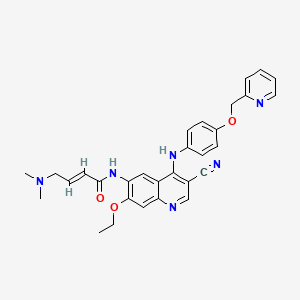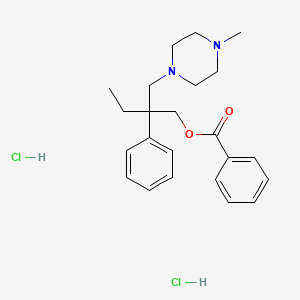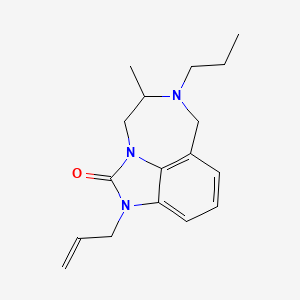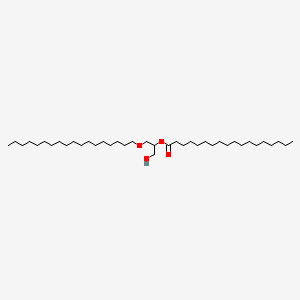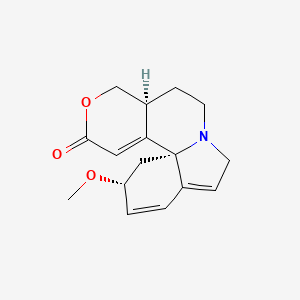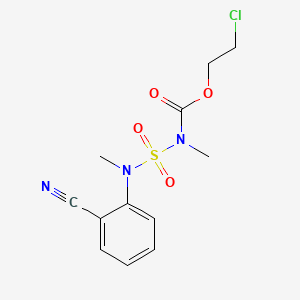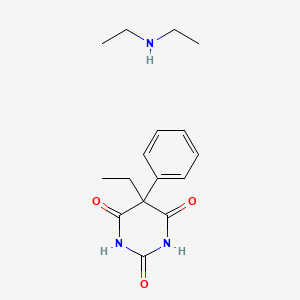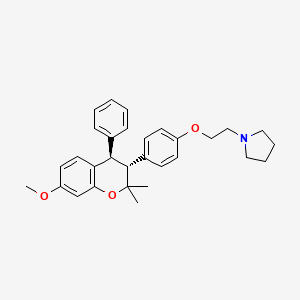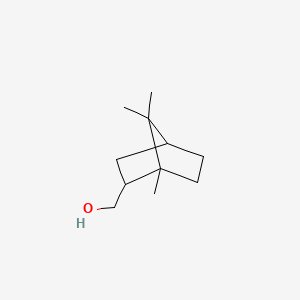
Camphancarbinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphancarbinol can be synthesized through several methods. One common synthetic route involves the reaction of camphor with hydroxylamine to form camphor oxime, which is then reduced to this compound using sodium borohydride . Another method involves the reaction of camphor with hydrogen peroxide in the presence of a catalyst to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of camphor oxime, followed by its reduction to this compound. This process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Camphancarbinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form camphorquinone using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield camphor using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Camphorquinone.
Reduction: Camphor.
Substitution: Various substituted camphor derivatives.
Scientific Research Applications
Camphancarbinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of camphancarbinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the central nervous system by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle cells . This action is thought to be mediated through its central nervous system depressant activity .
Comparison with Similar Compounds
Camphancarbinol can be compared with other similar compounds such as:
Properties
CAS No. |
91212-33-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
BHBAWDLBEMVNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


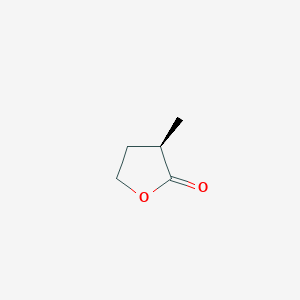
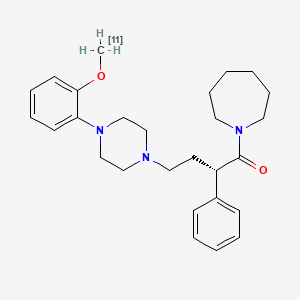
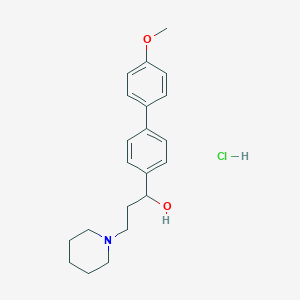
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
